2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is an organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide typically involves a series of organic reactions. The process may include chlorination of benzene derivatives followed by sulfonation and subsequent amide formation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can be compared with similar compounds such as:
5-chloro-2-methyl-4-nitroaniline: This compound also contains chlorine and methyl groups but differs in its nitro group, leading to different chemical properties and applications.
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Similar in structure but with a nitro group, this compound has distinct reactivity and uses.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the sulfonamide group, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H9Cl4NO2S |
---|---|
Molecular Weight |
385.1 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl4NO2S/c1-7-2-3-8(14)4-12(7)18-21(19,20)13-6-10(16)9(15)5-11(13)17/h2-6,18H,1H3 |
InChI Key |
QSWHYNGGWKQIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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